N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
Description
N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a chlorophenyl group, and a carboxamide functional group
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-17-12(7-9-16-17)13(18)15-8-6-10-2-4-11(14)5-3-10/h2-5,7,9H,6,8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKZDDOHNOZXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves the condensation of 4-chlorophenylacetic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with 1-methyl-3-oxobutanamide under acidic conditions to yield the desired pyrazole derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of catalysts such as palladium on carbon (Pd/C) can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) to form methoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Sodium methoxide (NaOCH3) in methanol at reflux temperature.
Major Products Formed
Oxidation: Carboxylic acid derivative.
Reduction: Amine derivative.
Substitution: Methoxy derivative.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at specific receptor sites, leading to changes in cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-5-carboxamide
- N-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
- N-[2-(4-bromophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and binding affinity compared to its fluorinated and brominated analogs, making it a valuable molecule for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
